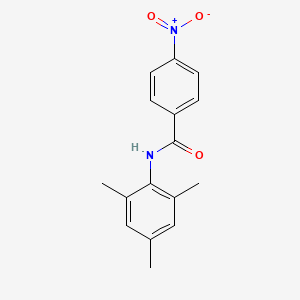
4-Nitro-2',4',6'-trimethylbenzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2’,4’,6’-trimethylbenzanilide is an organic compound with the molecular formula C16H16N2O3 It is a derivative of benzanilide, characterized by the presence of nitro and methyl groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2’,4’,6’-trimethylbenzanilide typically involves the nitration of 2,4,6-trimethylbenzanilide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
While specific industrial production methods for 4-Nitro-2’,4’,6’-trimethylbenzanilide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-2’,4’,6’-trimethylbenzanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 2’,4’,6’-trimethylbenzanilide.
Substitution: Depending on the nucleophile, various substituted derivatives of 4-Nitro-2’,4’,6’-trimethylbenzanilide can be formed.
Aplicaciones Científicas De Investigación
4-Nitro-2’,4’,6’-trimethylbenzanilide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitro-2’,4’,6’-trimethylbenzanilide involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound’s effects are mediated through pathways involving electron transfer and nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-2’,4’,6’-trimethylbenzanilide
- 4-Methoxy-2’,4’,6’-trimethylbenzanilide
- 2’,4’,6’-Trimethylbenzanilide
- 2,2’,6’-Trimethylbenzanilide
- 4-Chloro-2’,4’,6’-trimethylbenzanilide
Uniqueness
4-Nitro-2’,4’,6’-trimethylbenzanilide is unique due to the presence of both nitro and multiple methyl groups on the benzene ring
Propiedades
Número CAS |
72725-85-0 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
4-nitro-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-10-8-11(2)15(12(3)9-10)17-16(19)13-4-6-14(7-5-13)18(20)21/h4-9H,1-3H3,(H,17,19) |
Clave InChI |
QAJMOBAKPOPSBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)
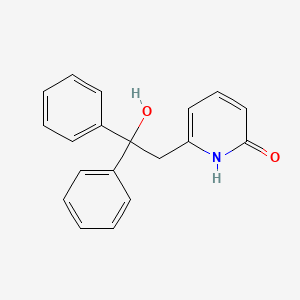

![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)
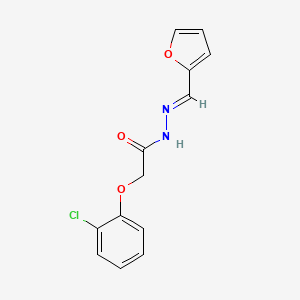

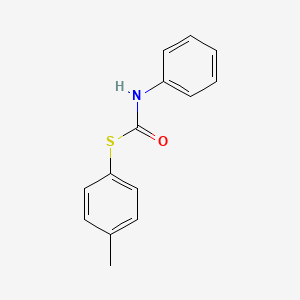
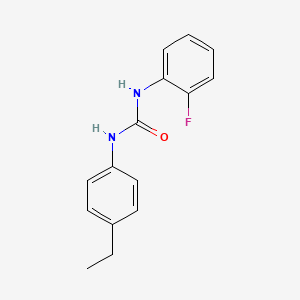


![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)
